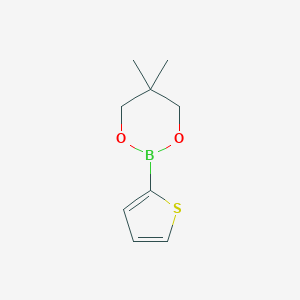

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

5,5-dimethyl-2-thiophen-2-yl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2S/c1-9(2)6-11-10(12-7-9)8-4-3-5-13-8/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCFQKMFRXSPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473106 | |

| Record name | 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355408-55-8 | |

| Record name | 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane typically involves the reaction of thiophene derivatives with boronic acids or boronate esters under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a dioxaborinane precursor .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene ring or the dioxaborinane moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis:

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecular architectures through various coupling reactions, particularly in the synthesis of thiophene derivatives and other heterocycles. The compound's boron atom can engage in cross-coupling reactions such as the Suzuki-Miyaura reaction, facilitating the formation of carbon-carbon bonds essential for constructing diverse organic molecules .

Biological Applications

Potential Biological Activity:

Research indicates that this compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry. The thiophene group is known for its presence in various bioactive compounds; thus, derivatives of this compound could lead to the discovery of new therapeutic agents . The compound's ability to form reversible covalent bonds with nucleophiles enhances its potential as a reagent in biological systems.

Pharmaceutical Development

Drug Development:

The unique properties of this compound make it a promising precursor for boron-containing pharmaceuticals. Boron compounds have been explored for their anticancer properties due to their ability to target specific cellular pathways. This compound could potentially be modified to enhance its efficacy and selectivity against cancer cells or other diseases .

Material Science

Advanced Materials Production:

In material science, this compound is utilized in the production of advanced materials such as polymers and electronic components. Its unique electronic properties due to the thiophene group enable applications in organic electronics and photovoltaic devices. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties .

Case Studies and Research Findings

Case Study 1: Synthesis and Characterization

A study demonstrated the successful synthesis of this compound using palladium-catalyzed cross-coupling reactions. The resulting compound was characterized using NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Case Study 2: Biological Activity Assessment

Another research project investigated the cytotoxic effects of thiophene-containing compounds on cancer cell lines. The results indicated that modifications to the dioxaborinane structure could enhance biological activity and selectivity against specific cancer types .

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane exerts its effects involves interactions with various molecular targets. The boron atom in the dioxaborinane ring can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a reagent in organic synthesis. The thiophene ring can participate in π-π interactions and electron transfer processes, contributing to the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Aryl-Substituted Derivatives :

- Thiophene vs. Phenyl : The thiophene moiety in the target compound enhances π-conjugation and electronic communication in polymers, unlike phenyl derivatives .

- Fluorinated Derivatives : Electron-withdrawing fluorine atoms improve oxidative stability but may reduce cross-coupling efficiency due to decreased boron Lewis acidity .

Heteroaryl-Substituted Derivatives :

Ring Size and Steric Effects

1,3,2-Dioxaborolanes (5-membered rings) :

1,3,2-Dioxaborinanes (6-membered rings) :

Structural and Electronic Insights

Crystal Packing :

DFT Calculations :

Biological Activity

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane (CAS No. 355408-55-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H13BO2S

- Molecular Weight : 196.07 g/mol

- Structure : The compound features a dioxaborinane ring with a thiophene substituent, which may influence its reactivity and biological interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. This mechanism is crucial in the treatment of various cancers including breast and lung cancer.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

- In Vitro Studies : Research indicates that derivatives of dioxaborinanes exhibit activity against both Gram-positive and Gram-negative bacteria. The thiophene moiety enhances membrane permeability, leading to increased efficacy against microbial pathogens.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory potential:

- Case Study : In a study involving models of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), the compound demonstrated the ability to reduce inflammatory markers and improve lung function.

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Efficacy in Breast Cancer

- A study explored the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability and enhanced apoptosis markers.

-

Antimicrobial Activity

- In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics.

-

Inflammatory Response Modulation

- In animal models of COPD, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a potential therapeutic role in respiratory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane?

Methodological Answer:

- Step 1 : Start with neopentyl glycol (1.2 equiv) in dry THF under inert atmosphere. Add BH₃·SMe₂ (1.0 equiv) at 0°C to form the borane intermediate.

- Step 2 : React with 2-thienyl Grignard reagent (e.g., thiophen-2-ylmagnesium bromide) at 25°C for 1 hour.

- Step 3 : Quench with HCl, extract with diethyl ether, and purify via column chromatography (hexane/EtOAc). Yields typically range from 60–90% depending on reaction control .

- Key Variables : Inert atmosphere (critical for borane stability), solvent choice (THF preferred), and stoichiometric ratios.

Q. How should this compound be stored to ensure stability?

Methodological Answer:

Q. What analytical techniques are recommended for structural confirmation?

Methodological Answer:

- NMR : Use ¹¹B NMR to confirm boronate ester formation (δ ~30 ppm). ¹H/¹³C NMR can verify thiophene substitution and methyl group positions.

- X-ray Crystallography : For unambiguous confirmation (e.g., as demonstrated for methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

Advanced Research Questions

Q. How do catalyst systems influence yield and selectivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Palladium Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings with aryl halides. Optimize ligand-to-metal ratios (e.g., 1:1 Pd:ligand) to minimize side reactions.

- Nickel Catalysts : NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) improves efficiency with electron-deficient partners.

- Ru/Rh Systems : For enantioselective transformations, chiral Ru complexes (e.g., [Rh(cod)Cl]₂ with BINAP) achieve up to 80% ee in asymmetric syntheses .

- Troubleshooting : If yields drop, check catalyst activation (e.g., pre-stir with ligand) and moisture levels.

Q. How can contradictory literature data on reaction yields be resolved?

Methodological Answer:

- Parameter Mapping : Compare reaction conditions (e.g., solvent purity, inert atmosphere integrity, catalyst batch). For example, Ni-catalyzed reactions in toluene at 100°C may yield 91–98% vs. 85% in THF due to solvent polarity effects .

- Side Reaction Analysis : Monitor byproducts via TLC or GC-MS. Hydrolysis or protodeboronation are common issues; adding molecular sieves or CsF can suppress them .

Q. What strategies enhance enantioselectivity in boronate ester functionalization?

Methodological Answer:

- Chiral Ligands : Use (R)-BINAP or Josiphos ligands with Rh catalysts for asymmetric allylic alkylation (up to 89% ee) .

- Dynamic Kinetic Resolution : Optimize temperature (-78°C to 30°C) and solvent (e.g., tert-amyl alcohol) to favor one enantiomer .

- Enzymatic Approaches : Lipases or esterases can resolve racemic mixtures (e.g., CAL-B for kinetic resolution) .

Q. How does the thiophene substituent impact reactivity compared to phenyl analogs?

Methodological Answer:

- Electronic Effects : The electron-rich thiophene increases boronate electrophilicity, accelerating transmetalation in cross-coupling. Compare with phenyl analogs (e.g., 5,5-Dimethyl-2-phenyl-dioxaborinane) via Hammett studies .

- Steric Effects : Thiophene’s smaller size vs. substituted phenyl groups reduces steric hindrance, improving coupling efficiency with bulky partners.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.